5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of ethyl acetoacetate, urea, and an appropriate thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-Butyl-5-ethyl-2-oxodihydropyrimidine-4,6(1H,5H)-dione
- 5-Butyl-5-ethyl-2-imino-2,3-dihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
Compared to similar compounds, 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the sulfanylidenedihydropyrimidine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
53859-09-9 |
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Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
5-butyl-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
GRNZOXPRBXDLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)NC(=S)NC1=O)CC |
Origin of Product |
United States |
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